molecular formula C16H10N2O5 B12658056 1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- CAS No. 135330-13-1

1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)-

Cat. No.: B12658056
CAS No.: 135330-13-1
M. Wt: 310.26 g/mol
InChI Key: FWJIFYWPDQDCEC-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at positions 1 and 4, a hydroxyl group at position 2, and an amino group substituted with a 3-nitrophenyl group at position 3. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

The synthesis of 1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The conversion of nitrobenzene to aniline through reduction.

    Coupling Reaction: The reaction of aniline with 1,4-naphthoquinone to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs, particularly for its cytotoxic effects on cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. It may also inhibit specific enzymes and interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- can be compared with other naphthoquinone derivatives such as:

    1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Known for its antimicrobial properties.

    1,4-Naphthalenedione, 2-hydroxy-: Commonly used in the synthesis of dyes and pigments.

    1,4-Naphthalenedione, 2-amino-3-chloro-: Studied for its potential anticancer activity.

The uniqueness of 1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

135330-13-1

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

4-hydroxy-3-(3-nitroanilino)naphthalene-1,2-dione

InChI

InChI=1S/C16H10N2O5/c19-14-11-6-1-2-7-12(11)15(20)16(21)13(14)17-9-4-3-5-10(8-9)18(22)23/h1-8,17,19H

InChI Key

FWJIFYWPDQDCEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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